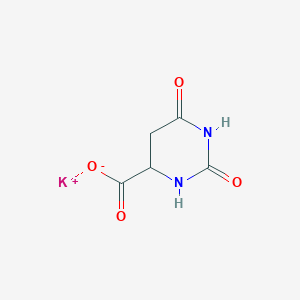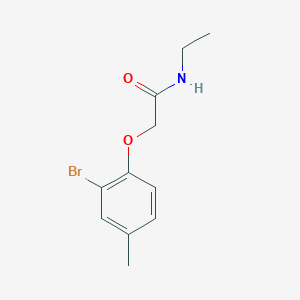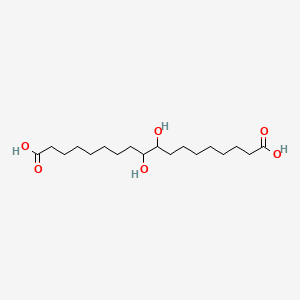
potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to light yellow crystalline powder that is slightly soluble in water and has a molecular formula of C5H3KN2O4 . This compound is known for its role as a nutritional supplement and its potential therapeutic applications, particularly in improving liver function and promoting the repair of liver cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be synthesized through the reaction of orotic acid with potassium hydroxide. The reaction typically involves dissolving orotic acid in water, followed by the addition of potassium hydroxide to form the potassium salt. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate involves its role as a precursor in the biosynthesis of nucleotides. It is converted into orotidine-5’-monophosphate (OMP) and subsequently into uridine monophosphate (UMP), which are essential components of RNA and DNA. This pathway is crucial for cellular replication and repair . The compound’s effects on liver function are attributed to its ability to enhance the synthesis of nucleotides, thereby promoting the repair and regeneration of liver cells .
Vergleich Mit ähnlichen Verbindungen
Potassium,2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Sodium orotate: Similar to potassium orotate but with sodium as the counterion.
Orotic acid: The parent compound of potassium orotate, used in similar applications but without the potassium ion.
This compound is unique due to its specific role in nucleotide biosynthesis and its potential therapeutic applications, particularly in liver health .
Eigenschaften
Molekularformel |
C5H5KN2O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
potassium;2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 |
InChI-Schlüssel |
SRSGGWMWXVQKTC-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)


![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)








